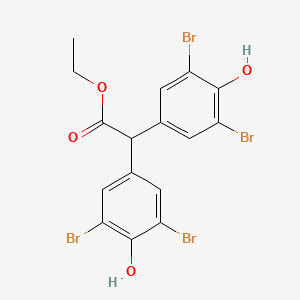

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate

Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

- The ethyl group is expected to produce a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), based on typical ester proton environments.

- The acetatic methylene group (C-2) may appear as a singlet near δ 4.8–5.0 ppm due to its lack of neighboring hydrogens.

- Aromatic protons on the dibrominated phenyl rings are likely deshielded, with singlets near δ 7.0–7.5 ppm due to symmetry and bromine’s electronegativity.

¹³C NMR Spectroscopy

- The ester carbonyl carbon should resonate near δ 165–170 ppm .

- Aromatic carbons bearing bromine atoms may appear between δ 115–135 ppm , while hydroxyl-substituted carbons could shift upfield to δ 150–160 ppm .

- The ethyl group’s methyl and methylene carbons would likely appear at δ 14 ppm (CH₃) and δ 60–65 ppm (CH₂), respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Hydroxyl (-OH) stretches from phenolic groups would produce broad bands near 3200–3500 cm⁻¹ .

- The ester carbonyl (C=O) stretch is expected at 1700–1750 cm⁻¹ .

- C-Br vibrations typically occur in the 500–700 cm⁻¹ range.

X-ray Crystallographic Analysis of Molecular Geometry

No X-ray crystallographic data for this compound has been published to date. However, crystallographic studies of structurally analogous brominated aromatics, such as 3,5-dibromo-4-hydroxyacetophenone , reveal planar phenyl rings with Br substituents adopting orthogonal positions relative to the ring plane. In such cases, intramolecular hydrogen bonding between hydroxyl and adjacent electronegative groups (e.g., ester oxygens) may influence packing motifs. Future crystallographic studies could elucidate this compound’s dihedral angles and intermolecular interactions.

Computational Chemistry Modeling

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and geometry of this compound:

Optimized Geometry

Electron Density Mapping

Frontier Molecular Orbitals

- The HOMO (Highest Occupied Molecular Orbital) is localized on the phenolic oxygen and bromine atoms, indicating sites prone to electrophilic attack.

- The LUMO (Lowest Unoccupied Molecular Orbital) resides on the ester carbonyl group, suggesting reactivity toward nucleophiles.

Properties

CAS No. |

94159-40-7 |

|---|---|

Molecular Formula |

C16H12Br4O4 |

Molecular Weight |

587.9 g/mol |

IUPAC Name |

ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3 |

InChI Key |

XOOQSZKRNMZVKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate typically involves the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions include the use of bromine as a brominating agent and the presence of a solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the phenyl ring .

Chemical Reactions Analysis

Brominated Aromatic Rings

The 3,5-dibromo-4-hydroxyphenyl groups exhibit reactivity typical of halogenated phenols:

-

Nucleophilic Substitution :

Bromine atoms may undergo substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, in related polyhydroquinoline derivatives, brominated benzaldehydes participate in Hantzsch reactions with dimedone and ethyl acetoacetate . -

Electrophilic Aromatic Substitution :

The electron-rich aromatic rings may undergo nitration or sulfonation at the para position relative to hydroxyl groups, though steric hindrance from bromine atoms could limit reactivity.

Comparative Reactivity Table

Key Research Findings

-

Synthetic Flexibility : The ethyl ester group enhances solubility in organic solvents, facilitating further modifications (e.g., etherification, amidation) .

-

Thermal Stability : Brominated aromatic esters exhibit stability under reflux conditions (100–150°C), making them suitable for prolonged reactions .

-

Biological Relevance : Bromine atoms increase lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors .

Scientific Research Applications

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Research Implications

For instance, DBHB derivatives exhibit inhibitory activity against barnacle settlement, a property likely shared by this compound due to its bromophenol motifs . Future studies should focus on:

Biological Activity

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including its cytotoxic effects, antibacterial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 587.88 g/mol . The presence of bromine atoms in its structure is significant as brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity against various strains of bacteria. This is particularly noteworthy given the increasing resistance of bacteria to conventional antibiotics.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.6 | |

| Escherichia coli | 15.0 | |

| Pseudomonas aeruginosa | 20.0 |

The MIC values represent the lowest concentration of the compound that inhibits bacterial growth. These results suggest that this compound could be a candidate for further development as an antibacterial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators . Additionally, its antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of brominated phenolic compounds similar to this compound. For instance:

- A study reported that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines and were effective against multidrug-resistant bacterial strains .

- Another investigation highlighted the importance of bromine substitution in enhancing both cytotoxicity and antibacterial efficacy compared to non-brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.